![molecular formula C24H23NO3 B12621945 (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920799-26-4](/img/structure/B12621945.png)
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and benzyloxyphenyl groups. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate amino alcohols with dihaloalkanes under basic conditions.
Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 4-benzyloxyphenyl chloride can be reacted with the morpholine ring in the presence of a strong base like sodium hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (6S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and subsequent separation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance yield and purity while minimizing waste.
化学反应分析
Types of Reactions
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholinones with various functional groups.
科学研究应用
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Benzylmorpholine: Lacks the benzyloxyphenyl group, resulting in different chemical properties and biological activities.
6-Phenylmorpholin-3-one: Similar structure but without the benzyl group, leading to variations in reactivity and application.
Uniqueness
(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and benzyloxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
920799-26-4 |
|---|---|
分子式 |
C24H23NO3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
(6S)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m1/s1 |
InChI 键 |
DIZGDCOEBRZAIK-HSZRJFAPSA-N |
手性 SMILES |
C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
规范 SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


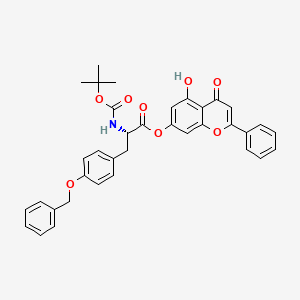
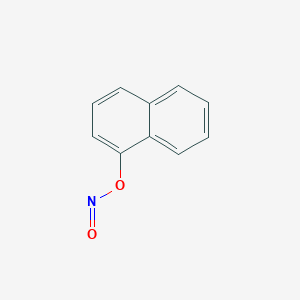
![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)

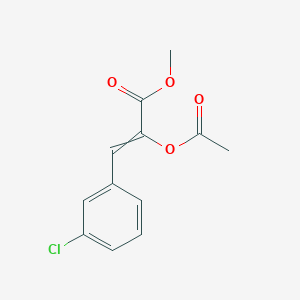
![N-[2-(2-Bromoethoxy)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12621921.png)
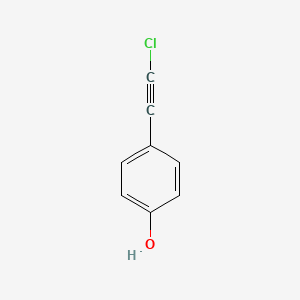
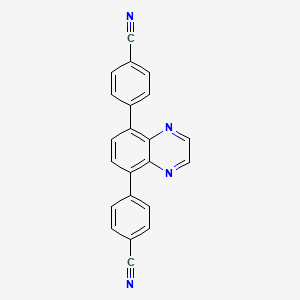
![4-[[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12621931.png)
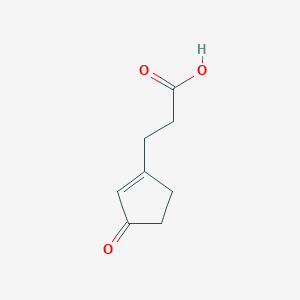
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![1-(4-Chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12621940.png)
![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
